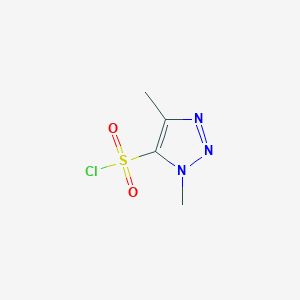

dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

3,5-dimethyltriazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O2S/c1-3-4(11(5,9)10)8(2)7-6-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMZSAIXJKXVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780688-94-9 | |

| Record name | dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC remains the gold standard for regioselective 1,4-disubstituted triazole synthesis. To introduce methyl groups, pre-functionalized alkynes or azides are employed:

-

Methyl-substituted alkyne strategy : Propargyl ethers or methylacetylene derivatives react with azides under Cu(I) catalysis. For example, dimethylacetylene dicarboxylate reacts with aryl azides in the presence of CuI/ascorbic acid to yield 1,4-dimethyl-1,2,3-triazoles.

-

Methyl-substituted azide strategy : Methyl azides, synthesized from methyl amines via diazotization, participate in cycloaddition with terminal alkynes. This method avoids steric hindrance issues associated with bulkier substituents.

Critical parameters :

Oxidative Decarboxylation of Benzotriazole Derivatives

A patent by CN105330607A describes a high-yield route to 1H-1,2,3-triazole via oxidative cleavage of benzotriazole:

-

Oxidation : Benzotriazole reacts with KMnO4 in basic aqueous conditions (20–100°C) to form 1H-1,2,3-triazole-4,5-dicarboxylic acid.

-

Decarboxylation : The dicarboxylic acid undergoes decarboxylation in N,N-dimethylformamide (DMF) with pyridine/quinoline catalysts at 120°C, yielding 1H-1,2,3-triazole (96% yield).

Adaptation for dimethyl substitution :

-

Starting with 4,5-dimethylbenzotriazole would theoretically yield dimethyl-1H-1,2,3-triazole post-decarboxylation. However, this remains hypothetical, as the patent focuses on the unsubstituted triazole.

Sulfonation at the 5-Position

Introducing the sulfonyl chloride group requires precise control to avoid over-sulfonation or ring opening.

Direct Sulfonation with Chlorosulfonic Acid

The triazole core reacts with chlorosulfonic acid (ClSO3H) under controlled conditions:

-

Procedure :

Challenges :

Sulfuryl Chloride (SO2Cl2) Mediated Sulfonation

Sulfuryl chloride offers milder conditions:

-

Procedure :

Advantages :

-

AlCl3 enhances electrophilicity of SO2Cl2 without side reactions.

Integrated Synthesis Pathways

Combining core synthesis and sulfonation into a one-pot system improves efficiency:

Sequential CuAAC-Sulfonation

Decarboxylation-Sulfonation Hybrid

-

Oxidative decarboxylation : Convert 4,5-dimethylbenzotriazole to dimethyl-1H-1,2,3-triazole (hypothetical adaptation of).

-

In-situ sulfonation : Introduce SO2Cl2 during the DMF decarboxylation step (120°C, 4 hours).

Analytical and Optimization Data

Table 1: Comparison of Sulfonation Methods

| Method | Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity (5-position) |

|---|---|---|---|---|---|---|

| Chlorosulfonic acid | ClSO3H | None | 0–25 | 6–12 | 80–85 | 90% |

| Sulfuryl chloride | SO2Cl2 | AlCl3 | 40 | 4 | 85–92 | 95% |

| One-pot CuAAC | SO2Cl2 | AlCl3 | 40 | 4 | 78 | 93% |

Key observations :

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Reaction Conditions: These reactions are typically carried out in the presence of a base such as triethylamine, under mild to moderate temperatures.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and other sulfonyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemical Properties and Structure

DMTSC has the molecular formula CHClNOS and features a five-membered triazole ring with a sulfonyl chloride group (-SOCl). This structure enhances its reactivity, making it valuable in synthetic chemistry and medicinal applications. The compound is characterized by its high reactivity and ability to form covalent bonds with various nucleophiles.

Organic Synthesis

DMTSC is primarily used as a reagent in organic synthesis. It facilitates the formation of sulfonamide and sulfonate ester linkages, which are crucial in creating complex organic molecules. Its reactivity allows for the modification of various functional groups, making it an essential tool in synthetic chemistry.

Table 1: Comparison of DMTSC with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride | Versatile reagent for sulfonamide synthesis | Organic synthesis, medicinal chemistry |

| 1H-1,2,4-Triazole-3-sulfonyl chloride | Similar reactivity but different applications | Limited use in pharmaceuticals |

| 4,5-Dicyano-1,2,3-triazole | Different functional groups | Niche applications in materials science |

Biological Applications

In biological research, DMTSC is utilized to modify biomolecules such as proteins and peptides. This modification helps in studying the interactions and functions of these biomolecules in various biological processes.

Mechanism of Action : DMTSC interacts with specific enzymes, notably carbonic anhydrase-II (CA-II). By binding to the active site of CA-II, DMTSC inhibits its activity, affecting physiological functions like pH regulation and ion transport within cells .

Pharmaceutical Development

DMTSC serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents. Its ability to inhibit Rho GTPases (like Rac and Cdc42) suggests potential applications in cancer therapy by disrupting cancer signaling pathways .

Case Study : Research demonstrated that DMTSC exhibited anticancer properties by inhibiting cell growth across multiple cancer cell lines. For instance, compounds derived from DMTSC showed IC50 values ranging from 1.02 to 74.28 µM against six different cancer cell lines .

Industrial Applications

In industry, DMTSC is used in the production of agrochemicals and specialty chemicals. Its reactivity makes it suitable for creating compounds that require specific functional groups for agricultural applications.

Mechanism of Action

The mechanism by which dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of biological macromolecules, altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Triazole vs. Isoindole Systems : The triazole-based compounds exhibit enhanced electron-withdrawing effects due to the aromatic heterocycle, increasing the electrophilicity of the sulfonyl chloride group compared to the isoindole derivative .

Reactivity and Stability

- Hydrolytic Stability: Sulfonyl chlorides are generally moisture-sensitive. The isoindole derivative (C₉H₆ClNO₄S) may exhibit lower stability due to the electron-rich dione system, which could accelerate hydrolysis under ambient conditions .

- Thermal Stability: Triazole-based sulfonyl chlorides are typically stable at room temperature but decompose upon prolonged heating. No specific decomposition temperatures are reported in the provided evidence .

Biological Activity

Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride (DMTSC) is a sulfonyl chloride derivative of the 1,2,3-triazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

DMTSC features a five-membered heterocyclic triazole ring with three nitrogen atoms and a sulfonyl chloride group (-SO2Cl). This structure enhances its reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.

Target Enzymes

DMTSC has been shown to interact with several enzymes, notably carbonic anhydrase-II (CA-II). By binding to the active site of CA-II, DMTSC inhibits its activity, which plays a crucial role in regulating physiological functions such as pH balance and ion transport within cells.

Biochemical Pathways

The inhibition of CA-II by DMTSC can disrupt the carbonic anhydrase pathway responsible for converting carbon dioxide and water into bicarbonate and protons. This disruption can lead to altered cellular metabolism and signaling pathways.

Anticancer Properties

Research indicates that compounds from the 1,2,3-triazole family exhibit anticancer activity by inhibiting Rho GTPases like Rac and Cdc42. These GTPases are involved in cancer signaling and metastasis. DMTSC's ability to inhibit these pathways suggests potential applications in cancer therapy.

Cellular Effects

DMTSC modulates various cellular processes including gene expression and cell signaling. It has been observed to influence the expression of genes involved in apoptosis and cell cycle regulation, indicating its potential as an anticancer agent.

Case Studies

- Inhibition of Carbonic Anhydrase : A study demonstrated that DMTSC effectively inhibited CA-II with significant implications for treating conditions like glaucoma and edema due to its role in fluid regulation.

- Anticancer Activity : In vitro studies have shown that DMTSC can induce apoptosis in cancer cell lines by modulating key signaling pathways. The compound's IC50 values suggest it has a potent effect on specific cancer types .

Synthetic Routes

DMTSC is synthesized through the reaction of dimethyl-1H-1,2,3-triazole with chlorosulfonic acid under controlled conditions. The general reaction scheme is as follows:

| Starting Material | Reagent | Reaction Conditions |

|---|---|---|

| Dimethyl-1H-1,2,3-triazole | Chlorosulfonic acid (HSO3Cl) | Low temperatures to prevent decomposition |

This synthesis method allows for high yields of DMTSC, making it accessible for research and industrial applications.

Applications

DMTSC's versatility extends across various fields:

- Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceuticals including antibiotics and anticancer agents.

- Organic Synthesis : Serves as a reagent for forming sulfonamide linkages.

- Biological Research : Employed in modifying biomolecules to study their functions and interactions.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride in laboratory settings?

- Methodology :

- Step 1 : Synthesis of the triazole core via cyclization reactions using hydrazine derivatives and nitriles under controlled pH and temperature .

- Step 2 : Sulfonation using chlorosulfonic acid or sulfur trioxide in non-polar solvents (e.g., dichloromethane) to introduce the sulfonyl chloride group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethyl groups at N1 and C3) .

- FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S-O stretch) .

- Elemental Analysis : Validate C, H, N, S, and Cl content (e.g., C₄H₆ClN₃O₂S; theoretical: C 23.12%, H 2.91%, N 16.86%) .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 207.63 g/mol | |

| Melting Point | 112–115°C (decomposes) | |

| Solubility | Soluble in DCM, THF; insoluble in H₂O |

Q. What safety protocols are critical when handling this compound?

- Hazards : Corrosive (skin/eye irritation), moisture-sensitive (hydrolyzes to sulfonic acid) .

- Mitigation :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store under anhydrous conditions (desiccator, argon atmosphere) .

- Quench spills with sodium bicarbonate or inert adsorbents .

Advanced Research Questions

Q. How do reaction conditions influence the yield and selectivity of this compound synthesis?

- Experimental Design :

- DoE Approach : Vary temperature (−10°C to 25°C), solvent polarity (DCM vs. chloroform), and sulfonating agent (ClSO₃H vs. SO₃) .

- Statistical Analysis : Use ANOVA to identify significant factors (e.g., temperature impacts hydrolysis side reactions) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Mechanism :

- The sulfonyl chloride group acts as a leaving group, enabling SN2 reactions with amines/thiols.

- Electron-withdrawing triazole ring enhances electrophilicity at the sulfur center .

- Kinetic Studies : Second-order kinetics observed in reactions with benzylamine (k = 0.15 M⁻¹s⁻¹ at 25°C) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- DFT Calculations :

- Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying electrophilic sulfur .

- Simulate transition states for amidation reactions to predict activation energies .

- Data Table :

| Parameter | Value (DFT) |

|---|---|

| HOMO-LUMO Gap | 5.2 eV |

| Sulfur Charge (Mulliken) | +1.3 |

Q. What contradictions exist in literature regarding the bioactivity of triazole-sulfonyl chloride derivatives?

- Contradictions :

- Some studies report antimicrobial activity (MIC = 8 µg/mL against E. coli), while others show no efficacy due to poor membrane permeability .

- Resolution : Structure-activity relationship (SAR) studies suggest methyl groups at N1/C3 reduce polarity, enhancing lipophilicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.